2-Amino-2-phenylacetaldehyde
Overview
Description
2-Amino-2-phenylacetaldehyde is an organic compound that features both an amino group and an aldehyde group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-phenylacetaldehyde can be synthesized through several methods. One common approach involves the reductive amination of phenylacetaldehyde with ammonia or primary amines. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like nickel .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the reductive amination process can be optimized for large-scale production by using continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-phenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions involving the amino group.
Major Products Formed
Oxidation: Phenylacetic acid.
Reduction: 2-Amino-2-phenylethanol.
Substitution: Various substituted amines depending on the alkyl halide used.
Scientific Research Applications
2-Amino-2-phenylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and polymers
Mechanism of Action
The mechanism of action of 2-Amino-2-phenylacetaldehyde involves its reactivity with various biological molecules. The amino group can form Schiff bases with carbonyl compounds, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect molecular targets and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylacetaldehyde: Lacks the amino group but shares the aldehyde functionality.
2-Amino-2-phenylethanol: Contains an alcohol group instead of an aldehyde group.
Phenylethylamine: Contains an amino group but lacks the aldehyde functionality
Uniqueness
2-Amino-2-phenylacetaldehyde is unique due to the presence of both an amino group and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and various applications .
Properties
IUPAC Name |
2-amino-2-phenylacetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRFFXYXNNSCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311398 | |
Record name | α-Aminobenzeneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774227-61-1 | |
Record name | α-Aminobenzeneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774227-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Aminobenzeneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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